molecular formula C10H21Cl B086539 3-Chlorodecane CAS No. 1002-11-5

3-Chlorodecane

Cat. No. B086539
CAS RN: 1002-11-5
M. Wt: 176.72 g/mol
InChI Key: SMVZPOXWOUHGQI-UHFFFAOYSA-N
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Description

3-Chlorodecane is a colorless liquid organic compound that is used in various scientific research applications. It is an alkyl halide that is commonly used as a starting material for the synthesis of other organic compounds.

Mechanism Of Action

3-Chlorodecane acts as an alkylating agent, which means it can transfer an alkyl group to a nucleophile. In biological systems, this can lead to the alkylation of DNA, RNA, and proteins, which can result in mutations and cell death. This mechanism of action is exploited in the synthesis of pharmaceuticals and agrochemicals.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Chlorodecane depend on the specific compound being synthesized and the concentration used. In general, 3-Chlorodecane is toxic and can cause irritation to the skin, eyes, and respiratory system. It can also cause liver and kidney damage, and has been shown to be mutagenic and carcinogenic in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Chlorodecane in lab experiments is its high reactivity, which allows for efficient synthesis of other organic compounds. However, its toxicity and potential for mutagenicity and carcinogenicity make it a hazardous material to work with, requiring strict safety protocols and disposal procedures.

Future Directions

Future research on 3-Chlorodecane could focus on developing safer and more efficient synthesis methods, as well as investigating its potential as a pharmaceutical or agrochemical. Additionally, research could be conducted on the toxicological effects of 3-Chlorodecane in humans and the environment, with the goal of developing safer handling and disposal procedures.

Synthesis Methods

3-Chlorodecane can be synthesized by reacting 1-decanol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction yields 3-Chlorodecane and hydrogen chloride gas. The reaction can be represented as follows:
1-decanol + SOCl2 + pyridine → 3-Chlorodecane + HCl

Scientific Research Applications

3-Chlorodecane is used in various scientific research applications. It is used as a starting material for the synthesis of other organic compounds such as esters, ethers, and amines. It is also used in the synthesis of surfactants, which are used in the production of detergents, emulsifiers, and foaming agents. Additionally, 3-Chlorodecane is used in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

1002-11-5

Product Name

3-Chlorodecane

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

3-chlorodecane

InChI

InChI=1S/C10H21Cl/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3

InChI Key

SMVZPOXWOUHGQI-UHFFFAOYSA-N

SMILES

CCCCCCCC(CC)Cl

Canonical SMILES

CCCCCCCC(CC)Cl

synonyms

3-Chlorodecane

Origin of Product

United States

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